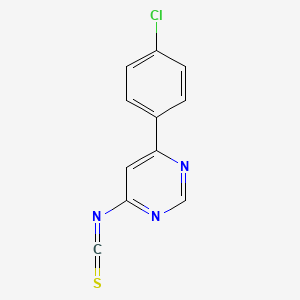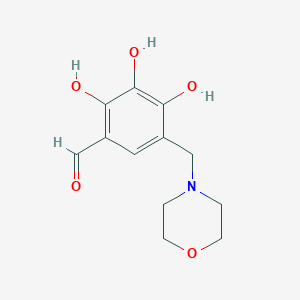![molecular formula C13H11NO B8480810 3,4-dihydrobenz[h]isoquinolin-1(2H)-one](/img/structure/B8480810.png)
3,4-dihydrobenz[h]isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydrobenz[h]isoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by a fused benzene and isoquinoline ring system, which imparts unique chemical and biological properties. It is often used as a scaffold in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the Castagnoli-Cushman reaction , which is a cyclization reaction between an imine and an anhydride . Another method includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these methods are generally mild, allowing for good yields of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline analogues.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include trifluoromethanesulfonic anhydride and 2-chloropyridine .
Reduction: Reducing agents such as or are often used.
Substitution: Alkyl halides are commonly used for N-alkylation reactions.
Major Products:
Oxidation: Isoquinoline analogues.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated 3,4-dihydroisoquinolinone derivatives.
Aplicaciones Científicas De Investigación
3,4-dihydrobenz[h]isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-dihydrobenz[h]isoquinolin-1(2H)-one involves its interaction with biological membranes and enzymes. For instance, derivatives of this compound have been shown to disrupt the biological membrane systems of certain pathogens, leading to their antimicrobial effects . The molecular targets and pathways involved include the inhibition of specific enzymes and modulation of receptor activities.
Comparación Con Compuestos Similares
- 3,4-Dihydroisoquinolin-1(2H)-one
- 1,2,3,4-Tetrahydroisoquinolin-1-one
- Isoquinoline-1,3(2H,4H)-dione
Comparison: 3,4-dihydrobenz[h]isoquinolin-1(2H)-one is unique due to its fused benzene and isoquinoline ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various reaction conditions .
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C13H11NO/c15-13-12-10(7-8-14-13)6-5-9-3-1-2-4-11(9)12/h1-6H,7-8H2,(H,14,15) |
Clave InChI |
ZEESLHGIDIWIEM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Pyridin-4-ylmethoxy)-phenyl]-propionic acid methyl ester](/img/structure/B8480739.png)




![6-Fluoro-3-methylsulfanyl-imidazo[1,5-a]pyridine](/img/structure/B8480775.png)

![N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]glycinamide](/img/structure/B8480782.png)


![7-[(Ethylsulfanyl)methyl]-1H-indole](/img/structure/B8480791.png)


